Cefcamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

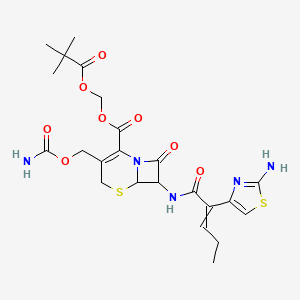

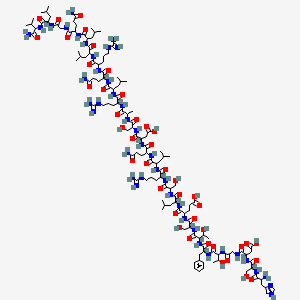

Cefcapene pivoxil is an oral third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections such as skin, respiratory tract, urinary tract, gynecologic, and dental/oral surgical infections .

准备方法

The preparation of cefcapene pivoxil hydrochloride involves several steps:

Initial Reaction: A compound is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride for the reaction. This results in a liquid containing an intermediate compound.

Intermediate Formation: The intermediate compound reacts with 7-ACA (7-aminocephalosporanic acid) in the presence of proline and diisopropylamine to form another intermediate.

Further Reactions: This intermediate undergoes several reactions, including treatment with potassium carbonate and chlorosulfonyl isocyanate, to form subsequent intermediates.

Final Steps: The final intermediate reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate. .

化学反应分析

Cefcapene pivoxil undergoes various chemical reactions, including:

Hydrolysis: The compound is susceptible to hydrolysis, especially in aqueous solutions.

Oxidation: It can undergo oxidative degradation.

Thermal Degradation: The compound is also prone to thermal degradation. Common reagents used in these reactions include citric acid, potassium chloride, and acetonitrile.

科学研究应用

Cefcapene pivoxil has several scientific research applications:

Clinical Studies: Research has been conducted to evaluate its efficacy in preventing perioperative surgical site infections in patients undergoing urological surgery.

Pharmacokinetics: Studies have been performed to determine the pharmacokinetics of cefcapene acid, the active form of cefcapene pivoxil, in healthy volunteers.

作用机制

Cefcapene pivoxil is a prodrug that is hydrolyzed by esterases during absorption, converting it into its active form, cefcapene. The active form exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis, leading to cell lysis and death of the bacteria .

相似化合物的比较

Cefcapene pivoxil can be compared with other cephalosporin antibiotics such as cefteram pivoxil and amoxicillin:

Cefteram Pivoxil: Both cefcapene pivoxil and cefteram pivoxil are used to treat respiratory tract infections.

Amoxicillin: Cefcapene pivoxil has been compared with amoxicillin in the treatment of group A streptococcal pharyngitis in children.

Cefcapene pivoxil stands out due to its broad-spectrum activity and effectiveness in treating a wide range of infections, making it a valuable addition to the cephalosporin class of antibiotics.

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl 7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPAABNYMHNFJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861182 |

Source

|

| Record name | [(2,2-Dimethylpropanoyl)oxy]methyl 7-{[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B13384931.png)

![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B13384952.png)

![[3-Hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13384957.png)

![Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13384965.png)

![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)

![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)

![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)